molecular formula C18H16ClN3O B2503887 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide CAS No. 101735-73-3

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2503887
CAS No.: 101735-73-3
M. Wt: 325.8
InChI Key: DJJARFGGRFZXEI-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications

Mechanism of Action

Target of Action

Similar pyrazole derivatives have been reported to target the ryanodine receptor (ryr) in insects .

Mode of Action

It is suggested that similar compounds may act as activators of the insect ryr . This interaction could potentially lead to changes in calcium ion channels, disrupting normal cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts. One common method includes the use of ethylene glycol as a solvent, where hydrazines react with 1,3-diketones to form the pyrazole ring . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. The use of transition-metal catalysts and photoredox reactions are some of the advanced methods employed to enhance the efficiency of the synthesis . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is unique due to the presence of both chloro and dimethyl groups, which can influence its reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

IUPAC Name

4-chloro-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-17(19)14(2)22(20-13)18(23)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJARFGGRFZXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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